molecular formula C13H16F3NO2 B8609956 Tert-butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate

Tert-butyl 2-methyl-4-(trifluoromethyl)phenylcarbamate

Cat. No. B8609956
M. Wt: 275.27 g/mol
InChI Key: DKQYJBLRSCHYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026257B2

Procedure details

To a solution of tert-butyl 4-(trifluoromethyl)phenylcarbamate (13.2 g, 50.5 mmol) at −78° C. was added tert-butyllithium (1.7 in pentane, 62.4 mL, 106 mmol). The reaction was allowed to gradually warm to −20° C. in the ice bath (ca. 1 h). The reaction was recooled to −78° C. and treated with iodomethane (3.79 mL, 61 mmol). The reaction was allowed to gradually warm to 0° C. and held there for 15 min. The reaction was quenched by addition of saturated ammonium chloride. The mixture was poured onto diethyl ether, washed with water (3×), then brine, dried over magnesium sulfate, and concentrated. The solid was triturated with pentane and filtered to collect a first crop (10.4 g, 75%). The mother liquor gave a second crop of solid (2.15 g, 15%) which was again collected by filtration. 1H-NMR (CDCl3, 500 MHz) δ 8.06 (d, J=8.2 Hz, 1H), 7.44 (d, J=8.9 Hz, 1H), 7.38 (s, 1H), 6.40 (bs, 1H), 2.28 (s, 3H), 1.53 (s, 9H); 13C-NMR (CDCl3, 126 MHz) δ 152.5, 139.8, 127.2 (q, J=3.8 Hz), 126.2, 125.0 (q, J=33 Hz), 124.4 (q, J=272 Hz), 124.2 (q, J=3.8 Hz), 119.5, 81.3, 28.4, 17.7. Mass spec.: 298.00 (MNa)+.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
62.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.79 mL
Type
reactant
Reaction Step Three
Name
Yield
15%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:5][CH:4]=1.[C:19]([Li])(C)(C)C.IC>>[CH3:19][C:7]1[CH:8]=[C:3]([C:2]([F:17])([F:18])[F:1])[CH:4]=[CH:5][C:6]=1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
Name
Quantity
62.4 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.79 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated ammonium chloride
ADDITION
Type
ADDITION
Details
The mixture was poured onto diethyl ether
WASH
Type
WASH
Details
washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid was triturated with pentane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect a first crop (10.4 g, 75%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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